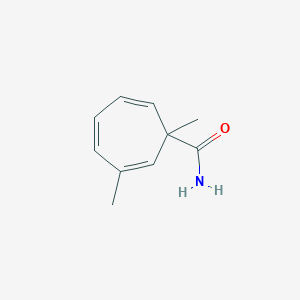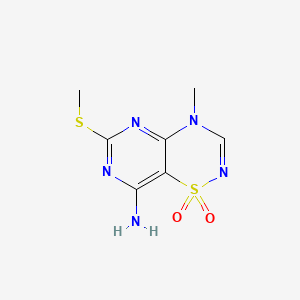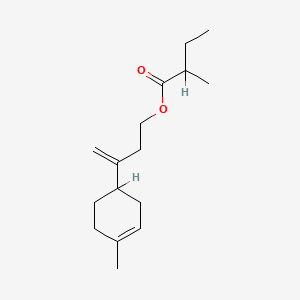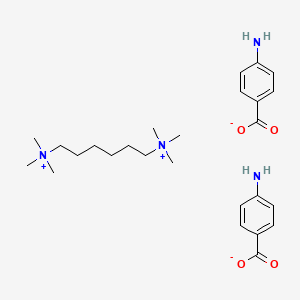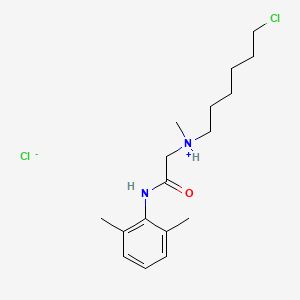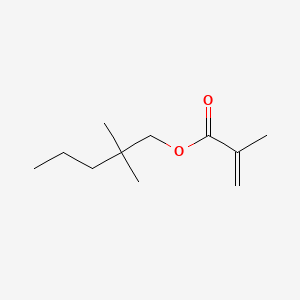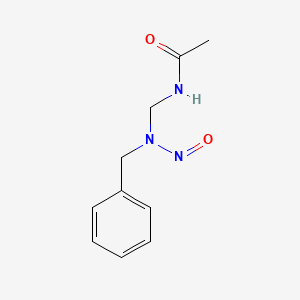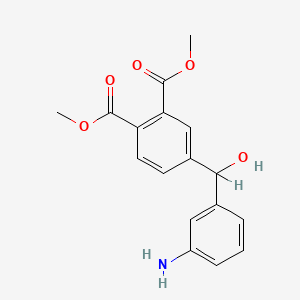
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline is a heterocyclic organic compound with the molecular formula C20H30N2O4 and a molecular weight of 362.5 g/mol . This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Additionally, copper-catalyzed tandem reactions and microwave irradiation have been employed to efficiently produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation of quinoline derivatives over platinum, followed by specific synthetic steps to introduce the desired functional groups . The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Decahydroquinoline: A structurally related compound with similar biological activities.
Tetrahydroisoquinoline: Another isoquinoline derivative with diverse applications in medicinal chemistry.
Uniqueness
cis-Decahydro-2-methyl-8-(3,4,5-trimethoxybenzamido)isoquinoline is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its trimethoxybenzamido group, in particular, contributes to its potential pharmacological activities .
特性
CAS番号 |
58158-25-1 |
|---|---|
分子式 |
C20H30N2O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-13-6-5-7-16(15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23)/t13-,15+,16?/m1/s1 |
InChIキー |
UYANHVOBUOWDLZ-YISXUXMPSA-N |
異性体SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




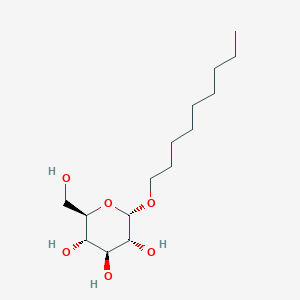
![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)

